5-Chloro-3-cyclopropoxypicolinaldehyde
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Overview
Description
5-Chloro-3-cyclopropoxypicolinaldehyde is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol It is an aldehyde derivative of picoline, featuring a chloro substituent at the 5-position and a cyclopropoxy group at the 3-position
Preparation Methods
The synthesis of 5-Chloro-3-cyclopropoxypicolinaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 3-cyclopropoxypicoline followed by oxidation to introduce the aldehyde functional group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Chloro-3-cyclopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
5-Chloro-3-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular redox balance and signal transduction pathways .
Comparison with Similar Compounds
5-Chloro-3-cyclopropoxypicolinaldehyde can be compared with other similar compounds, such as:
5-Chloro-2,3-difluoropyridine: Another chlorinated pyridine derivative with different substituents, used in the synthesis of pharmaceuticals.
3-Cyclopropoxypyridine: Lacks the chloro substituent and aldehyde group, making it less reactive in certain chemical reactions.
5-Chloro-2-methyl-4-isothiazolin-3-one: A biocide with a different heterocyclic structure, used for its antimicrobial properties.
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-chloro-3-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO2/c10-6-3-9(13-7-1-2-7)8(5-12)11-4-6/h3-5,7H,1-2H2 |
InChI Key |
NHLGWECDPCAMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Cl)C=O |
Origin of Product |
United States |
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